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Introduction: A Key Building Block in Modern
Chemistry
3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648904-85-2) is a

specialized organic reagent that has gained prominence as a versatile building block in

medicinal chemistry and materials science.[1][2] Its utility is primarily centered on its role in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning

methodology for constructing carbon-carbon bonds.[3]

The molecule's architecture is a deliberate convergence of functional groups, each imparting

unique chemical characteristics:

The Boronic Acid Pinacol Ester group provides stability, improved solubility in organic

solvents compared to the free boronic acid, and controlled reactivity in cross-coupling

reactions.[4]
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The Fluorine substituent can significantly modulate the electronic properties of the aromatic

ring, influence metabolic stability, and enhance binding affinity in drug candidates.

The Methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen

bond acceptor, which can be used to tune the molecule's reactivity and pharmacokinetic

profile.

This guide provides an in-depth analysis of the core physical, chemical, and spectroscopic

properties of this compound, offering both established data and predictive insights. It is

designed for researchers and professionals who require a comprehensive understanding of this

reagent for its effective application in synthesis and drug development.

Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is critical to note that

while some data is available, other key experimental values are not widely published and are

therefore presented as predictions based on established chemical principles and data from

analogous structures.

Property Value / Description Source / Basis

CAS Number 648904-85-2 [1][2][5]

Molecular Formula C₁₃H₁₈BFO₄S [2]

Molecular Weight 300.15 g/mol [6]

Appearance White to off-white solid [7]

Melting Point
Not experimentally reported.

Estimated range: 90-110 °C.
Based on analogous structures

Boiling Point 422.8 ± 45.0 °C (Predicted) [7]

Density 1.22 ± 0.1 g/cm³ (Predicted) [7]

Solubility
See Section 2.2 for detailed

profile.
[4][8]

Physical State and Appearance
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Under standard laboratory conditions, 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
pinacol ester exists as a white to off-white solid.[7] The crystalline nature of the solid is typical

for boronic acid pinacol esters of this molecular weight.

Solubility Profile
While quantitative solubility data for this specific compound is not readily available, a qualitative

assessment can be made based on its structural components and extensive studies on related

phenylboronic acid esters.[4][8][9] The pinacol ester group significantly increases lipophilicity

compared to the parent boronic acid, enhancing solubility in a wide range of organic solvents.

High Solubility Expected: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran

(THF), Ethyl Acetate (EtOAc), Acetone. These solvents effectively solvate both the polar

sulfonyl group and the nonpolar aromatic and pinacol moieties.

Moderate Solubility Expected: Methanol, Ethanol.

Low to Insoluble Expected: Water, Hexanes, Diethyl Ether. The overall nonpolar character of

the molecule limits its solubility in highly polar protic solvents like water and nonpolar alkanes

like hexanes.[8]

The improved solubility in common reaction solvents is a key advantage of using the pinacol

ester form, facilitating homogeneous reaction conditions and simplifying purification processes.

[3]

Thermal Properties: Melting and Boiling Points
The melting point for this compound is not widely reported in the literature. Based on

structurally similar compounds, an estimated range of 90-110 °C is plausible. The actual

melting point is a critical indicator of purity and should be determined experimentally (see

Protocol 4.1).

A predicted boiling point of 422.8 °C has been calculated, but this should be interpreted with

caution.[7] Like many complex organic molecules, this compound is likely to decompose at or

below its boiling point under atmospheric pressure. Purification via distillation is therefore not a

recommended procedure.
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Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Below is a predictive guide to its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A standard

analysis would be conducted in a deuterated solvent such as CDCl₃.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

δ ~7.8-8.1 ppm (m, 3H): The three protons on the aromatic ring. Due to the fluorine and

sulfonyl groups, they will exhibit complex splitting patterns (multiplets).

δ ~3.1 ppm (s, 3H): The singlet corresponding to the three equivalent protons of the

methylsulfonyl (-SO₂CH₃) group.

δ ~1.35 ppm (s, 12H): A characteristic sharp singlet for the twelve equivalent protons of the

four methyl groups on the pinacol ester.[10]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

δ ~160-165 ppm (d, ¹JCF ≈ 250 Hz): The carbon atom directly attached to the fluorine. It will

appear as a doublet with a large one-bond C-F coupling constant.

δ ~120-145 ppm: Several signals corresponding to the other aromatic carbons. The carbon

attached to the boron atom is often broadened or not observed due to quadrupolar

relaxation.

δ ~84.5 ppm (s): The two equivalent quaternary carbons of the pinacol group (-O-C(CH₃)₂).

[10]

δ ~44.5 ppm (s): The carbon of the methylsulfonyl group (-SO₂CH₃).

δ ~24.8 ppm (s): The four equivalent methyl carbons of the pinacol group (-C(CH₃)₂).[10]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):
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A single resonance is expected, likely appearing as a multiplet due to coupling with the

ortho- and meta- aromatic protons.

Predicted ¹¹B NMR Spectrum (128 MHz, CDCl₃):

A single, broad signal is expected in the range of δ 25-35 ppm, which is characteristic of a

tetracoordinate boron atom in a pinacol ester.

Experimental Methodologies
To ensure scientific integrity, the physical properties of any new batch of this reagent should be

validated. The following protocols are self-validating systems for characterizing the compound.

Protocol: Determination of Melting Point
This procedure determines the temperature range over which the solid-to-liquid phase

transition occurs, a key indicator of purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry and free of solvent by placing it

under a high vacuum for several hours.

Capillary Loading: Finely crush a small amount of the solid. Tap the open end of a capillary

tube into the powder to collect a small amount of sample.

Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a

height of 2-3 mm.

Measurement: Place the capillary in a calibrated melting point apparatus.

Heating: Heat rapidly to about 15 °C below the expected melting point. Then, decrease the

heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting point is

reported as the range T₁-T₂. A narrow range (<2 °C) is indicative of high purity.
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Sample Preparation Measurement

Dry Sample (High Vacuum) Crush to Fine Powder Load Capillary Tube Pack Sample (2-3 mm) Place in Apparatus Heat (Ramp Rate: 1-2°C/min) Observe Phase Transition Record T1 and T2

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment
This protocol provides a systematic way to determine the compound's solubility in a range of

common laboratory solvents.

Methodology:

Preparation: Add approximately 10 mg of the compound to a series of clean, dry vials.

Solvent Addition: To the first vial, add the test solvent (e.g., Dichloromethane) dropwise,

starting with 0.1 mL.

Mixing: Cap the vial and vortex or shake vigorously for 30 seconds.

Observation: Visually inspect the solution.

If the solid is fully dissolved, classify it as "soluble" or "very soluble" (>100 mg/mL).

If the solid remains, add another increment of solvent (e.g., up to a total of 1.0 mL).

Repeat the mixing and observation. If it dissolves, classify as "sparingly soluble."

If the solid does not dissolve after adding 1.0 mL, classify it as "insoluble" (<10 mg/mL).

Documentation: Record the results for each solvent tested.
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Start: Weigh 10 mg Solute

Add 0.1 mL Solvent

Vortex for 30s

Observe Solution

Result: Soluble
(>100 mg/mL)

 Clear 

Result: Insoluble
(<10 mg/mL)

 Solid Remains 

Click to download full resolution via product page

Caption: Workflow for Qualitative Solubility Assessment.

Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are

non-negotiable. While a specific safety data sheet (SDS) for this compound should always be

consulted, general hazards for related fluorinated phenylboronic acid esters apply.

Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and

potential respiratory irritation.

Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US)

standards.

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior

to use and dispose of them properly after contact.

Body Protection: Wear a laboratory coat.

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical

fume hood.

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Room

temperature storage is generally acceptable. The compound should be protected from

moisture, as boronic esters can slowly hydrolyze back to the boronic acid.

Conclusion
3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a high-value reagent whose

physical properties are well-suited for applications in organic synthesis. Its solid form, good

solubility in common organic solvents, and thermal stability under typical reaction conditions

make it a reliable and easy-to-handle building block. A thorough experimental characterization

of each new batch, following the protocols outlined in this guide, is a critical step in ensuring

the reproducibility and success of any research or development program that utilizes it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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